molecular formula C20H27NO4 B3726405 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-1,3-CYCLOHEXANEDIONE

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-1,3-CYCLOHEXANEDIONE

Cat. No.: B3726405
M. Wt: 345.4 g/mol
InChI Key: VBOOMCKFALWIID-UHFFFAOYSA-N
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Description

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-1,3-CYCLOHEXANEDIONE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexanedione core and a diethoxyphenethylamine moiety. It has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Properties

IUPAC Name

2-[N-[2-(3,4-diethoxyphenyl)ethyl]-C-methylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-4-24-18-10-9-15(13-19(18)25-5-2)11-12-21-14(3)20-16(22)7-6-8-17(20)23/h9-10,13,22H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOOMCKFALWIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN=C(C)C2=C(CCCC2=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-1,3-CYCLOHEXANEDIONE typically involves the condensation of 3,4-diethoxyphenethylamine with a cyclohexanedione derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-1,3-CYCLOHEXANEDIONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-1,3-CYCLOHEXANEDIONE
Reactant of Route 2
Reactant of Route 2
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-1,3-CYCLOHEXANEDIONE

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